
2-Chlor-6-fluor-4-methylchinolin
Übersicht
Beschreibung
The compound 2-Chloro-6-fluoro-4-methylquinoline is a chloroquinoline derivative, which is a class of compounds known for their potential biological activities, including antioxidant and anti-diabetic properties. These compounds have been the subject of various studies due to their interesting chemical and pharmacological properties. For instance, chloroquinoline derivatives have been synthesized and analyzed for their ability to bind with calf thymus DNA (CT-DNA) and inhibit proteins related to diabetes, such as Glycogen Phosphorylase .
Synthesis Analysis
The synthesis of chloroquinoline derivatives involves multiple steps, including cyclization, nitrification, and chlorination. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through these steps, with the final product confirmed by 1H NMR and MS, achieving a yield of 85% . Additionally, the synthesis of 2-fluoroquinoline from its chloro-compound counterpart has been achieved using anhydrous potassium fluoride in dimethyl sulfone, indicating the possibility of halogen exchange reactions in the synthesis of fluoroquinoline derivatives .
Molecular Structure Analysis
The molecular structure and conformation of chloroquinoline derivatives have been elucidated using techniques such as FT-IR, NMR, Mass spectra, and single crystal X-ray diffraction. For instance, the crystal packing of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . The crystal structures of various isomeric co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids have also been determined, showing short O—H⋯N hydrogen bonds .
Chemical Reactions Analysis
Chloroquinoline derivatives can participate in various chemical reactions, including nucleophilic attacks and halogen exchange. For example, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline involved a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane . The halogen exchange reaction to synthesize 2-fluoroquinoline from a chloro-compound also exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can lead to various intermolecular interactions that affect the compound's stability and reactivity. For instance, the crystal packing of MDCPQC is influenced by specific intermolecular interactions, which could also impact its solubility and melting point . The resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline showed that the enantiomeric purity could be effectively enriched by recrystallization, which is important for the physical properties and potential pharmaceutical applications of the compound .
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antiinfektiva
2-Chlor-6-fluor-4-methylchinolin wurde auf sein Potenzial als Gerüst bei der Entwicklung neuer antimikrobieller Mittel untersucht . Seine Struktur ermöglicht die Synthese von Derivaten, die gegen verschiedene grampositive und gramnegative mikrobielle Spezies wirksam sein können. Die Fähigkeit der Verbindung, die DNA-Synthese in Bakterien durch das Anvisieren der DNA-Gyrase und der Topoisomerase vom Typ IV zu hemmen, macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika.
Organische Synthese: Katalysatoren in Hydrierungsreaktionen
In der organischen Synthese wurde diese Verbindung in metallfreien Transferhydrierungsreaktionen verwendet . Unter Verwendung chiraler Brønsted-Säurekatalysatoren haben Forscher ihren Einsatz in der asymmetrischen Synthese von Fluorchinolonen untersucht, die in der pharmazeutischen Chemie aufgrund ihrer antibakteriellen Eigenschaften von Bedeutung sind.
Medizinische Chemie: Enzyminhibition
Die Einarbeitung von this compound in größere Moleküle wurde zur Erzeugung von Enzyminhibitoren untersucht . Diese Inhibitoren finden Anwendung bei der Behandlung von Krankheiten wie Krebs und Herzerkrankungen, bei denen die Enzymkontrolle eine entscheidende Rolle spielt.
Industrielle Chemie: Materialsynthese
Chinolinderivate, einschließlich this compound, finden Anwendung bei der Synthese von Materialien für verschiedene Industrien . Sie werden bei der Herstellung von Farbstoffen, Katalysatoren und anderen Materialien eingesetzt, die stabile, aromatische Verbindungen mit bestimmten elektronischen Eigenschaften erfordern.
Analytische Chemie: Forschungschemikalien
This compound ist als Forschungschemikalie für verschiedene analytische Anwendungen erhältlich . Es kann als Referenzverbindung oder Reagenz bei der Entwicklung analytischer Methoden dienen, die für die Qualitätskontrolle und Forschung sowohl im Umwelt- als auch im pharmazeutischen Bereich von entscheidender Bedeutung sind.
Wirkmechanismus
Target of Action
Quinoline derivatives are known to exhibit a broad range of biological activities and are often used as scaffolds in drug discovery . They can interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor antagonism . The presence of fluorine and chlorine atoms in the quinoline ring could potentially enhance the compound’s reactivity and binding affinity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Pharmacokinetics
The presence of fluorine and chlorine atoms could potentially influence these properties, affecting the compound’s bioavailability .
Result of Action
Based on the known activities of quinoline derivatives, it could potentially influence a variety of cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity, its interaction with its targets, and its overall effectiveness . .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZTEJFFHETQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



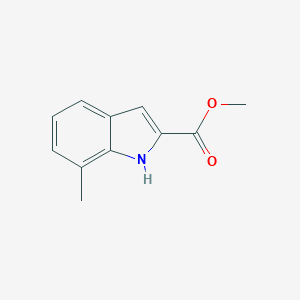
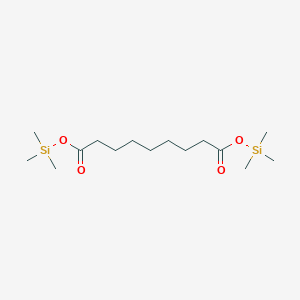




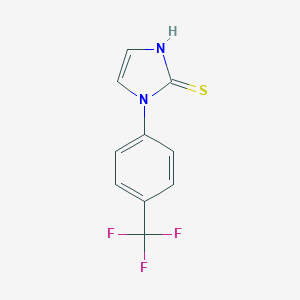
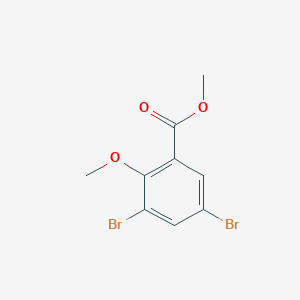
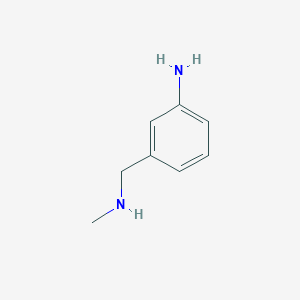

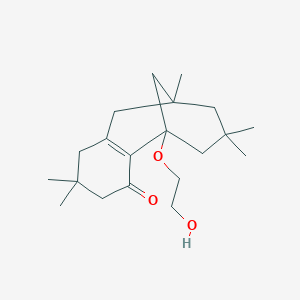
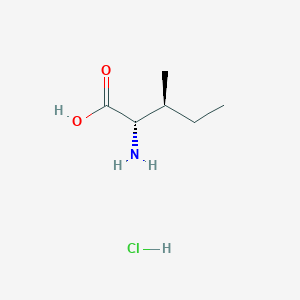

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)